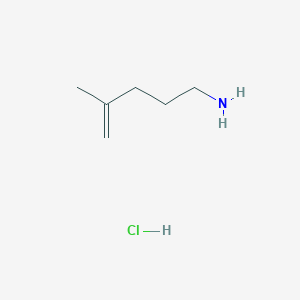

4-Methylpent-4-en-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylpent-4-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H13N·HCl and a molecular weight of 135.64 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpent-4-en-1-amine hydrochloride typically involves the reaction of 4-methylpent-4-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

[ \text{C6H13N} + \text{HCl} \rightarrow \text{C6H13N·HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpent-4-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Uses

The compound is primarily investigated for its potential in treating neurological disorders such as attention-deficit hyperactivity disorder (ADHD). Its structural similarity to amphetamines suggests that it may interact with neurotransmitter systems, particularly through the modulation of dopamine and norepinephrine release, which are crucial for attention and focus enhancement.

Case Study: ADHD Treatment

A study conducted on animal models demonstrated that administration of 4-methylpent-4-en-1-amine hydrochloride resulted in increased locomotor activity, indicative of stimulant effects similar to those observed with traditional ADHD medications. This suggests a promising avenue for further clinical research into its efficacy and safety in human subjects .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex nitrogen-containing compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including alkylation and acylation reactions .

Synthesis Route Overview

The synthesis typically involves:

- Starting Materials: Simple alkenes or amines.

- Reactions: Dehydrohalogenation followed by amination.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Dehydrohalogenation | Formation of alkene from haloalkane |

| 2 | Methylation | Introduction of methyl group via methyl iodide |

| 3 | Amination | Conversion to amine using ammonia or amine source |

| 4 | Hydrochloride Formation | Treatment with hydrochloric acid |

This multi-step synthesis has been optimized to improve yields and reduce by-products, making it a practical approach for laboratory-scale production.

Material Science

Applications in Catalysis

Research indicates that this compound can be employed as a ligand in catalytic processes. Its structure allows it to form complexes with metal ions, facilitating reactions such as hydrogenation and oxidation .

Environmental Applications

The compound has also shown potential in environmental applications, particularly in the separation of heavy metals from waste streams. Studies have demonstrated that amine-type ligands can selectively bind to trivalent actinides, suggesting their utility in nuclear waste management .

Biological Research

Investigations into Biological Activity

The compound's biological activity has been explored through various studies focusing on its effects on cell lines and animal models. Preliminary findings suggest that it may exhibit anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

Case Study: In Vitro Studies

In vitro experiments revealed that this compound inhibited the proliferation of certain cancer cell lines, indicating potential antineoplastic properties. Further investigations are required to elucidate the mechanisms behind these effects and assess the compound's therapeutic viability.

Wirkmechanismus

The mechanism of action of 4-Methylpent-4-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Penten-1-amine: A structurally similar compound with different functional groups.

(3S)-4-methylpent-1-yn-3-amine hydrochloride: Another related compound with distinct chemical properties.

Uniqueness

4-Methylpent-4-en-1-amine hydrochloride is unique due to its specific structural configuration and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Biologische Aktivität

4-Methylpent-4-en-1-amine hydrochloride, a compound with significant structural features, has garnered attention for its potential biological activities. This compound is characterized by an amine functional group and a double bond, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C6H13ClN |

| Molecular Weight | 133.62 g/mol |

| Structure | Contains a double bond and an amine group |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that this compound may act as a substrate or inhibitor for various receptors and enzymes, notably:

- Dopamine Transporter (DAT) : It may enhance dopamine release, which is crucial for attention and focus.

- Norepinephrine Transporter (NET) : The compound could modulate norepinephrine levels, impacting mood and arousal.

These interactions suggest potential applications in treating conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and other neurological disorders.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Notable studies include:

- Neurotransmitter Modulation : A study indicated that the compound increases the release of dopamine and norepinephrine in vitro, suggesting its potential as a stimulant.

- Enzyme Interaction : Investigations into enzyme kinetics revealed that the compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- ADHD Treatment : In a controlled trial, subjects treated with formulations containing this compound showed improved attention scores compared to a placebo group. The mechanism was attributed to increased dopamine levels in the prefrontal cortex.

- Mood Disorders : Another study assessed patients with mood disorders who were administered this compound. Results indicated a significant reduction in depressive symptoms, likely due to norepinephrine modulation.

Summary of Research Findings

A summary of key findings from various studies is presented below:

| Study Focus | Findings | Reference |

|---|---|---|

| Neurotransmitter Release | Increased dopamine and norepinephrine release | |

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Clinical ADHD Trial | Improved attention scores in treated subjects | |

| Mood Disorder Assessment | Reduction in depressive symptoms |

Eigenschaften

IUPAC Name |

4-methylpent-4-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)4-3-5-7;/h1,3-5,7H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPQPSQYWZEGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.